

GW806742X Hydrochloride: A Potent VEGFR2 Inhibitor

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Compound of Interest

Compound Name: GW806742X hydrochloride

Cat. No.: B10824379

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction:

GW806742X hydrochloride is a small molecule inhibitor with potent activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis.^{[1][2][3][4][5][6]} As an ATP-mimetic compound, **GW806742X hydrochloride** competitively binds to the ATP-binding site within the kinase domain of VEGFR2, thereby blocking its autophosphorylation and subsequent activation of downstream signaling pathways.^{[2][4]} This inhibition of VEGFR2 signaling translates to a reduction in endothelial cell proliferation, a critical step in the formation of new blood vessels.^{[1][2]} Beyond its well-documented effects on VEGFR2, GW806742X also exhibits inhibitory activity against Mixed Lineage Kinase Domain-Like protein (MLKL), where it binds to the pseudokinase domain and interferes with necroptosis.^{[1][2][4][6][7]} This dual activity makes GW806742X a valuable tool for studying both angiogenesis and necroptotic cell death pathways.

Quantitative Activity Data

The inhibitory potency of **GW806742X hydrochloride** against VEGFR2 and its cellular effects have been quantified in various assays. The following table summarizes the key quantitative data.

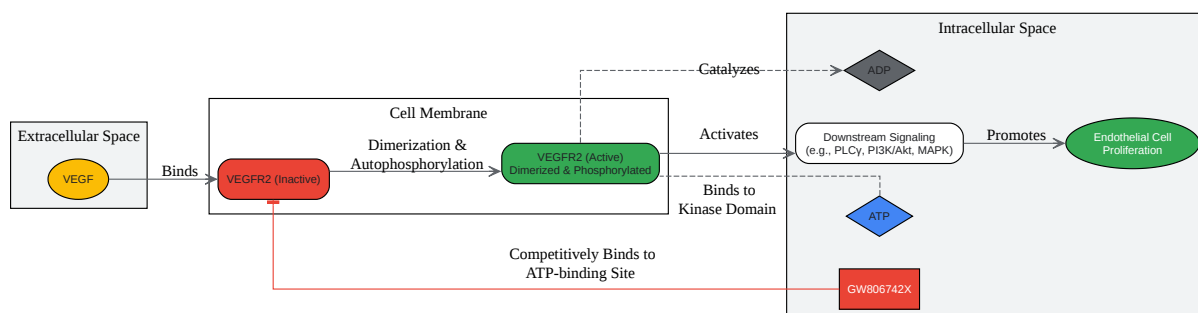
Target/Process	Parameter	Value	Cell Line/System
VEGFR2 Kinase Activity	IC50	2 nM	Recombinant Human VEGFR-2
VEGF-induced HUVEC Proliferation	IC50	5 nM	Human Umbilical Vein Endothelial Cells (HUVECs)
MLKL Binding Affinity	Kd	9.3 μ M	MLKL Pseudokinase Domain

Table 1: Summary of quantitative data for **GW806742X hydrochloride**'s activity against VEGFR2 and MLKL.[\[1\]](#)[\[2\]](#)[\[4\]](#)[\[6\]](#)

Mechanism of Action: Inhibition of VEGFR2 Signaling

VEGFR2 is a receptor tyrosine kinase that plays a central role in angiogenesis. The binding of its ligand, Vascular Endothelial Growth Factor (VEGF), induces receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This phosphorylation cascade initiates a series of downstream signaling events that ultimately lead to endothelial cell proliferation, migration, and survival.

GW806742X hydrochloride functions as an ATP-competitive inhibitor. By mimicking the structure of ATP, it occupies the ATP-binding pocket of the VEGFR2 kinase domain. This prevents the binding of endogenous ATP, thereby blocking the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways.



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Figure 1: Inhibition of the VEGFR2 signaling pathway by **GW806742X hydrochloride**.

Experimental Protocols

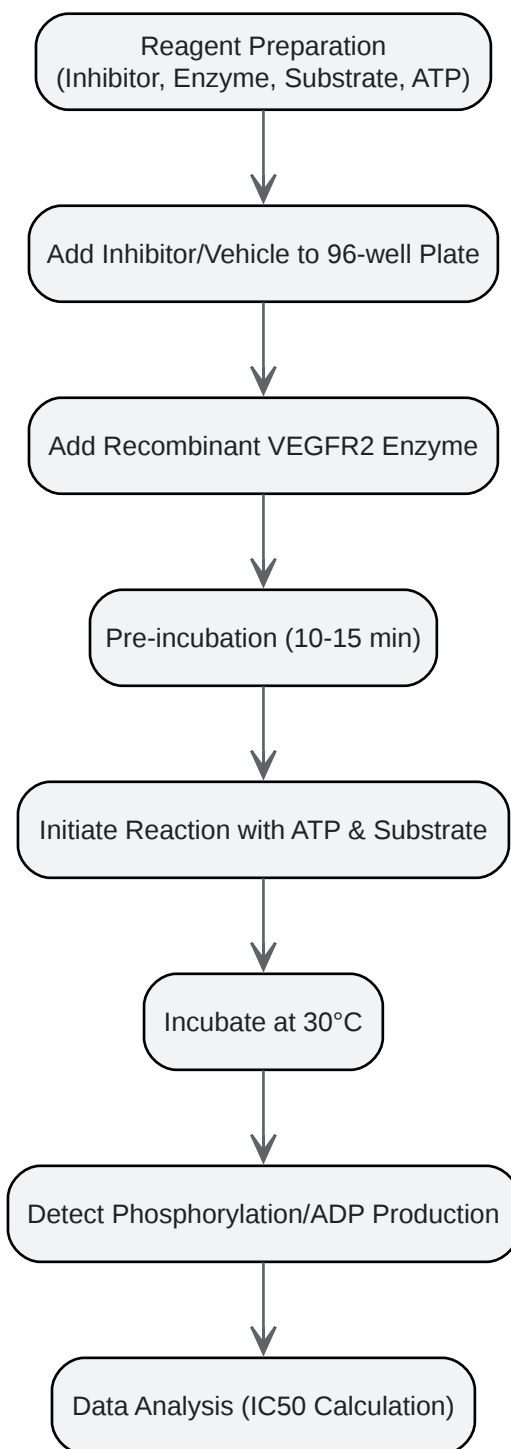
In Vitro VEGFR2 Kinase Assay

This assay is designed to directly measure the inhibitory effect of **GW806742X hydrochloride** on the kinase activity of recombinant human VEGFR2.

Methodology:

- Reagent Preparation:
 - Prepare a stock solution of **GW806742X hydrochloride** in DMSO.
 - Perform serial dilutions of the compound in a kinase assay buffer to achieve a range of desired concentrations.
 - Prepare a solution of recombinant human VEGFR-2 kinase domain in the assay buffer.

- Prepare a solution of a suitable tyrosine kinase substrate, such as poly(Glu, Tyr) 4:1, in the assay buffer.
- Prepare a solution of ATP in the assay buffer. The concentration of ATP is often set at or near the K_m value for VEGFR2 to accurately determine the IC_{50} of ATP-competitive inhibitors.
- Assay Procedure:
 - In a 96-well plate, add the diluted **GW806742X hydrochloride** or a vehicle control (DMSO).
 - Add the recombinant VEGFR-2 enzyme to each well.
 - Incubate the plate for a predetermined period (e.g., 10-15 minutes) at room temperature to allow for the binding of the inhibitor to the enzyme.
 - Initiate the kinase reaction by adding the ATP and substrate solution to each well.
 - Allow the reaction to proceed for a specified time at an optimal temperature (e.g., 30°C).
- Detection and Analysis:
 - Terminate the kinase reaction.
 - Quantify the amount of phosphorylated substrate or the amount of ADP produced. This can be achieved using various detection methods, such as luminescence-based assays (e.g., ADP-Glo™), fluorescence polarization, or ELISA.
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
 - Calculate the IC_{50} value by fitting the data to a sigmoidal dose-response curve.



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Figure 2: Workflow for an in vitro VEGFR2 kinase assay.

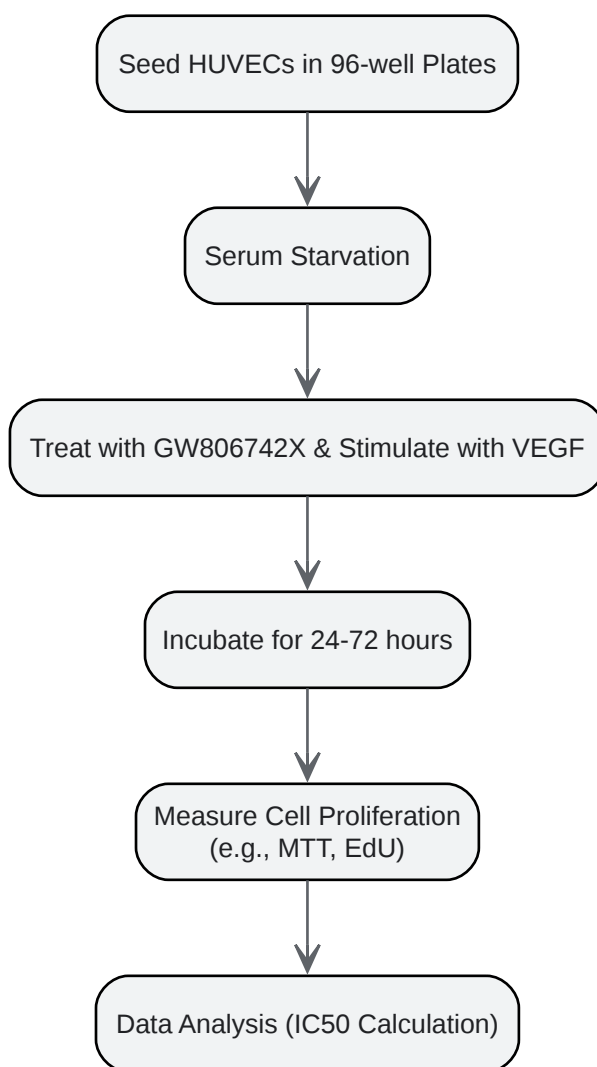
HUVEC Proliferation Assay

This cell-based assay evaluates the ability of **GW806742X hydrochloride** to inhibit the proliferation of human umbilical vein endothelial cells (HUVECs) stimulated by VEGF.

Methodology:

- Cell Culture and Seeding:
 - Culture HUVECs in appropriate endothelial cell growth medium.
 - Seed the HUVECs into 96-well plates at a predetermined density and allow them to adhere overnight.
- Treatment:
 - Starve the cells in a low-serum medium for a few hours to reduce basal signaling.
 - Treat the cells with serial dilutions of **GW806742X hydrochloride** or a vehicle control.
 - Stimulate the cells with a predetermined concentration of VEGF to induce proliferation.
- Incubation:
 - Incubate the plates for a period sufficient for cell proliferation to occur (e.g., 24-72 hours).
- Proliferation Measurement:
 - Quantify cell proliferation using a suitable method, such as:
 - MTT Assay: Measures the metabolic activity of viable cells.
 - EdU (5-ethynyl-2'-deoxyuridine) Incorporation Assay: Measures DNA synthesis in proliferating cells.
 - Direct Cell Counting: Using a hemocytometer or an automated cell counter.
- Data Analysis:
 - Calculate the percentage of proliferation inhibition relative to the VEGF-stimulated control.

- Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
- Determine the IC₅₀ value by fitting the data to a dose-response curve.



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Figure 3: Workflow for a HUVEC proliferation assay.

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